molecular formula C9H6BrF3 B8057177 1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene

1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene

Cat. No.: B8057177
M. Wt: 251.04 g/mol
InChI Key: CNOUIAHFQDAILL-UHFFFAOYSA-N
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Description

1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by the presence of a bromine atom, an ethenyl group, and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine atom or the ethenyl group. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation and reduction reactions, the ethenyl group undergoes changes in its oxidation state, leading to the formation of new functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene is unique due to the presence of both the ethenyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and materials science .

Properties

IUPAC Name

1-bromo-3-ethenyl-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3/c1-2-6-3-7(9(11,12)13)5-8(10)4-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOUIAHFQDAILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Bromo-5-trifluoromethylbenzaldehyde (1.10 g, 4.3 mmol) was reacted with CH3PPh3I (2.2 g, 5.4 mmol) and t-BuOK (710 mg, 6.3 mmol) as described above to give 1-bromo-3-trifluoromethyl-5-vinyl-benzene (850 mg, 79%) after purification by flash chromatography on silica gel
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step One

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